3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol
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Overview
Description
3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group at the nitrogen atom and an amino-propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol typically involves the reaction of 1-ethylpiperidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the piperidine ring attacks the carbon atom of the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
1-Ethylpiperidine: A simpler analog without the amino-propanol side chain.
4-Aminopiperidine: Lacks the ethyl group and has a different substitution pattern.
3-(1-Methyl-piperidin-4-ylamino)-propan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an ethyl group and an amino-propanol side chain makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(1-ethylpiperidin-4-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-12-7-4-10(5-8-12)11-6-3-9-13/h10-11,13H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPMOOPAWNBBCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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